Levocloperastine fendizoate

Overview

Description

Levocloperastine fendizoate is a generic medicine . It is an antitussive agent that acts both centrally, on the bulbar cough center, and peripherally, on the cough receptors in the tracheobronchial tree . It is used for the treatment of a dry cough .

Synthesis Analysis

The synthesis of Levocloperastine fendizoate involves a nucleophilic substitution reaction on 4-chlorobenzhydrol and 2-chloroethanol in a benzene organic solvent to obtain an intermediate product. This intermediate product then reacts with piperidine to obtain racemic cloperastine. The racemic cloperastine is then resolved using a resolving agent in a fatty alcohol solvent to obtain levo cloperastine. Finally, a salt forming reaction is carried out on the levo cloperastine and a fendizoic acid to obtain levo cloperastine fendizoate .Molecular Structure Analysis

The molecular formula of Levocloperastine fendizoate is C20H24ClNO.C20H14O4 .Chemical Reactions Analysis

Levocloperastine fendizoate has been analyzed for the presence of five organic volatile impurities (methanol, ethanol, dichloromethane, toluene, and benzene) using headspace gas chromatography .Scientific Research Applications

Levocloperastine Fendizoate: A Comprehensive Analysis of Scientific Research Applications

Antitussive Agent in Respiratory Disorders: Levocloperastine fendizoate is primarily recognized for its role as an antitussive agent. It has been shown to significantly improve respiratory symptoms such as the intensity and frequency of cough, expectoration, dyspnoea, and disturbed sleep in patients with subacute/chronic respiratory conditions. Its dual mechanism of action targets both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree, offering relief in various respiratory disorders including bronchitis, asthma, pneumonia, and chronic obstructive pulmonary disease .

Pharmacological Profile: This compound exhibits a unique pharmacological profile with antihistaminic, antiserotonergic, and muscle-relaxant properties. It is used in pharmaceutical compositions generally in the form of the salt of a variety of pharmacologically acceptable acids .

Crystal Structure Analysis: The crystal structure of levocloperastine fendizoate has been determined by single-crystal X-ray diffraction, which is crucial for understanding its pharmacological effects and potential applications in drug design .

Pharmaceutical Compositions: Levocloperastine fendizoate is used in oral pharmaceutical suspensions with improved resuspendability and dissolution properties, which is essential for ensuring the efficacy and stability of the medication .

Cough Management Studies: Clinical studies have demonstrated that levocloperastine fendizoate can significantly improve cough-related symptoms following treatment, which is vital for enhancing patient comfort and quality of life .

Potential Research Applications: While its primary application is in cough management, the unique properties of levocloperastine fendizoate suggest potential for broader research applications. Its effects on respiratory disorders and cough management are areas of ongoing study.

Mechanism of Action

Target of Action

Levocloperastine fendizoate, a novel antitussive agent, primarily targets both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree . These targets play a crucial role in the cough reflex, a common symptom associated with acute and chronic respiratory conditions .

Mode of Action

Levocloperastine fendizoate acts on its targets through a dual mechanism of action. It suppresses cough by reducing the activity of the central bulbar cough centre in the brain . Additionally, it interacts with peripheral receptors in the tracheobronchial tree, which are sensitive to cough-inducing stimuli .

Pharmacokinetics

The pharmacokinetic behavior of levocloperastine fendizoate is best described by a two-compartmental model with an absorption phase . This behavior is similar to that of the racemic compound DL-cloperastine . A study conducted on healthy Chinese volunteers showed that the test and reference preparations of cloperastine were bioequivalent under both fasting and postprandial conditions . This suggests that food has no significant effect on the absorption of cloperastine .

Result of Action

The primary result of levocloperastine fendizoate’s action is the suppression of cough. In clinical trials, levocloperastine fendizoate demonstrated a faster onset of action and produced greater reductions in the intensity and frequency of cough compared with DL-cloperastine, codeine, and levodropropizine . The antitussive effects were observed after the first day of treatment in patients of all ages . In children, levocloperastine fendizoate reduced night-time awakenings and irritability; in adults, it was also effective in treating ACE-inhibitor cough .

Action Environment

The action of levocloperastine fendizoate can be influenced by various environmental factors. For instance, the drug may interact with both depressants and stimulants of the central nervous system . Consuming alcohol may increase the undesired effects of the medicinal product .

Safety and Hazards

Levocloperastine fendizoate may cause side effects such as nausea, drowsiness, dizziness, dryness in the mouth, fainting, fatigue, headache, sleepiness, gastrointestinal disturbance, confusion, numbness . It is not recommended for use in pregnancy due to the risk of harmful effects on the fetus . It is also not recommended for use in breastfeeding . It should not be administered to patients with chronic cough or where cough is accompanied by excessive secretions .

Future Directions

properties

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZFKAKWSHBDCP-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levocloperastine fendizoate | |

CAS RN |

220329-19-1 | |

| Record name | Levocloperastine fendizoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCLOPERASTINE FENDIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the common impurities found during the synthesis and formulation of Levocloperastine Fendizoate, and how are they quantified?

A: Organic volatile impurities (OVI) like methanol, ethanol, dichloromethane, toluene, and benzene are commonly encountered during the synthesis and formulation of Levocloperastine Fendizoate. [] A sensitive and selective headspace gas chromatography (HS-GC) method has been developed to quantify these impurities in both the active pharmaceutical ingredient (API) and commercial syrups. [] This method utilizes a thermal gradient elution program with a flame ionization detector and has been validated according to International Council for Harmonization (ICH) guidelines. []

Q2: Can you describe a validated analytical method for the simultaneous determination of Levocloperastine Fendizoate with other drugs in pharmaceutical formulations?

A: A validated RP-HPLC method has been developed for the simultaneous estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate in syrup formulations. [] This method utilizes a C18 column with a mobile phase consisting of 10mM buffer (pH 6.5) and acetonitrile (50:50, % v/v) at a flow rate of 1.0 mL/min and UV detection at 227 nm. [] The method demonstrates good linearity, accuracy, repeatability, and robustness, making it suitable for routine analysis of this drug combination in pharmaceutical syrups. []

Q3: What is the absolute configuration of the chiral carbon atom in Levocloperastine Fendizoate?

A: Single-crystal X-ray diffraction analysis of Levocloperastine Fendizoate (C80H76Cl2N2O10) has revealed that the configuration of the only chiral carbon atom in the molecule is R (rectus). []

Q4: Are there any spectrophotometric methods available for the quantification of Levocloperastine Fendizoate?

A: Yes, a simple and specific spectrophotometric method has been developed for the determination of Levocloperastine Fendizoate in both bulk drug and pharmaceutical dosage forms. [] This method utilizes the compound's maximum absorbance (λmax) at 350 nm and exhibits good linearity within a specific concentration range. [] The method has been validated for accuracy, precision, and recovery, indicating its suitability for routine analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

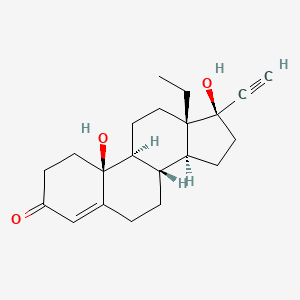

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)